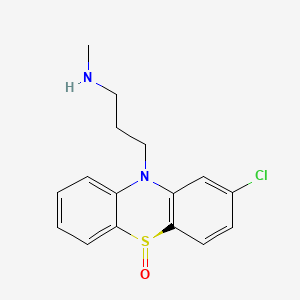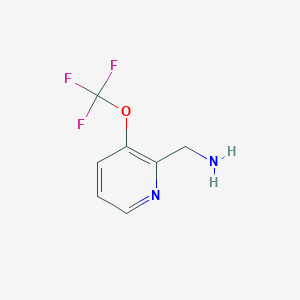
Solabegron Ethylene D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solabegron Ethylene D4 is a compound with the molecular formula C23H19D4ClN2O3 and a molecular weight of 414.92 . It is a variant of Solabegron, a selective β3-adrenergic receptor agonist .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as Carbon ©, Hydrogen (H), Deuterium (D), Chlorine (Cl), Nitrogen (N), and Oxygen (O). The IUPAC name for this compound is 3- [3- [ [2- [ [ (2R)-2- (3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoic acid .Mecanismo De Acción
Direcciones Futuras
Solabegron, the parent compound of Solabegron Ethylene D4, is being developed for the treatment of overactive bladder and irritable bowel syndrome . Recent Phase II studies have shown promising results, with Solabegron demonstrating significant improvement compared to placebo in patients with overactive bladder . These positive results indicate potential for future development and clinical use of Solabegron and its variants, including this compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Solabegron Ethylene D4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the formation of the ethylene D4 moiety and the coupling of this moiety with Solabegron. The synthesis pathway can be achieved through a series of chemical reactions that involve the use of various reagents and catalysts.", "Starting Materials": [ "4-(2-amino-1-hydroxyethyl)phenol", "Ethylene D4", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfite", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Conversion of 4-(2-amino-1-hydroxyethyl)phenol to 4-(2-nitroso-1-hydroxyethyl)phenol using sodium nitrite and hydrochloric acid", "Step 2: Reduction of 4-(2-nitroso-1-hydroxyethyl)phenol to 4-(2-aminoethyl)phenol using sodium sulfite and sodium borohydride", "Step 3: Conversion of 4-(2-aminoethyl)phenol to 4-(2-chloroethyl)phenol using thionyl chloride", "Step 4: Conversion of 4-(2-chloroethyl)phenol to 4-(2-bromoethyl)phenol using sodium bromide and sodium hydroxide", "Step 5: Conversion of 4-(2-bromoethyl)phenol to 4-(2-iodoethyl)phenol using sodium iodide and acetone", "Step 6: Conversion of 4-(2-iodoethyl)phenol to 4-(2-iodoethyl)phenol ethylene D4 using palladium on carbon and hydrogen gas", "Step 7: Coupling of 4-(2-iodoethyl)phenol ethylene D4 with Solabegron using sodium acetate and acetic acid to form Solabegron Ethylene D4" ] } | |
Número CAS |
1250986-04-9 |
Fórmula molecular |
C₂₃H₁₉D₄ClN₂O₃ |
Peso molecular |
414.92 |
Sinónimos |
3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl-1,1,2,2-d4]amino]-[1,1’-Biphenyl]-3-carboxylic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)
![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)


